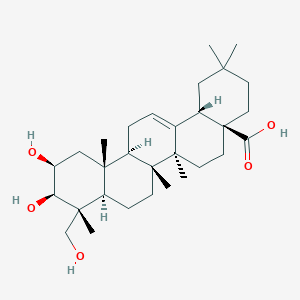

Bayogenin

Description

This compound has been reported in Phytolacca dodecandra, Mosla chinensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-JEERONPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861949 | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-24-8 | |

| Record name | Bayogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6989-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bayogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bayogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural sources and occurrence of Bayogenin in plants.

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of Bayogenin

Introduction

This compound is a pentacyclic triterpenoid sapogenin, an aglycone form of saponins, derived from an oleanane hydride.[1] As a secondary metabolite, it is found in various plant species where it exists as glycosides (saponins). These saponins are cleaved through hydrolysis to yield the this compound aglycone. This compound has garnered interest from the scientific community, particularly for its biological activities. Notably, it has been identified as an inhibitor of glycogen phosphorylase, a key enzyme in glucose metabolism, suggesting potential applications in biomedical research and drug development.[2]

This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence in various plants, detailed experimental protocols for its extraction, isolation, and quantification, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Sources and Occurrence of this compound

This compound is distributed across several plant families, typically as part of a complex mixture of triterpenoid saponins.[3] The primary plant families and species identified as sources of this compound are detailed below.

Key Plant Sources:

-

Fabaceae (Legume Family): The Medicago genus is a prominent source of this compound. It is found in species such as alfalfa (Medicago sativa), Medicago heyniana, Medicago murex, Medicago hybrida, Medicago rigidula, and Medicago arabica.[3][4][5][6] In these plants, this compound is one of several dominant aglycones, alongside medicagenic acid, hederagenin, and zanhic acid.[3][4]

-

Caryophyllaceae (Carnation Family): Common Soapwort (Saponaria officinalis) is a known source of this compound.[7] Its roots, in particular, contain a variety of sapogenins, including this compound.[7]

-

Cucurbitaceae (Gourd Family): this compound has been isolated from Bolbostemma paniculatum.[2]

-

Phytolaccaceae (Pokeweed Family): The compound has been reported in Phytolacca dodecandra.[1]

-

Lamiaceae (Mint Family): Mosla chinensis is another reported source of this compound.[1]

In these plants, this compound is primarily located in the roots and aerial parts, with its concentration and relative abundance varying between species and even between different ecotypes of the same species.[4] For instance, in Medicago truncatula, this compound glycosides are found to accumulate predominantly in the root tissues.[4]

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the plant species, part of the plant, and growing conditions. Quantitative analysis typically measures the amount of this compound after acid or enzymatic hydrolysis of the parent saponin extract. The data below is presented as the relative percentage of this compound within the total sapogenin content obtained after hydrolysis.

| Plant Species | Plant Part | This compound Content | Data Type | Reference |

| Medicago heyniana | Aerial Parts | 39.4 ± 0.8% | % of total sapogenins | [5] |

| Medicago murex | Aerial Parts | 36.9 ± 2.1% | % of total sapogenins | [5] |

| Medicago hybrida | Aerial Parts | 19.0 ± 0.8% | % of total sapogenins | [5] |

| Saponaria officinalis | Roots | Present¹ | µg/g of extract | [7] |

¹In the methanolic extract of Saponaria officinalis roots, this compound was identified and quantified alongside four other sapogenins. While the exact concentration is part of a comprehensive analysis in the source, its presence is confirmed.[7]

Methodologies for Isolation and Analysis

The isolation and quantification of this compound from plant matrices is a multi-step process involving extraction, hydrolysis, purification, and chromatographic analysis.

General Experimental Workflow

The overall process for isolating and analyzing this compound from plant material is outlined in the diagram below.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature for the analysis of sapogenins, including this compound.[7]

4.2.1 Extraction of Crude Saponins This step aims to extract the saponin glycosides from the prepared plant material.

-

Sample Preparation : Dry the plant material (e.g., roots of Saponaria officinalis) and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : Weigh 1 g of the ground plant material. Add 25 mL of a suitable solvent (e.g., methanol or distilled water).

-

Maceration : Stir the mixture continuously using a magnetic stirrer at 500 rpm for 60 minutes at room temperature.

-

Filtration : Filter the resulting extract through a 0.2 µm pore size filter paper to remove solid plant debris. The filtrate is the crude extract containing saponin glycosides.

4.2.2 Acid Hydrolysis of Saponins This procedure cleaves the glycosidic (sugar) bonds to release the free aglycone, this compound.

-

Reaction Mixture : In a suitable vial, mix 300 µL of the plant extract with 200 µL of distilled water and 100 µL of concentrated hydrochloric acid (HCl).

-

Incubation : Seal the vial and incubate the mixture at 85°C for 2 hours. This process facilitates the hydrolysis of saponins into their constituent sapogenins and sugars.

-

Cooling : After incubation, allow the mixture to cool to room temperature. The resulting solution contains a mixture of sapogenins, including this compound.

4.2.3 Purification via Solid-Phase Extraction (SPE) This clean-up step removes interfering substances from the hydrolyzed extract.

-

Column Conditioning : Use a C18 SPE cartridge. First, pass 5 mL of methanol through the column, followed by 5 mL of distilled water to equilibrate the stationary phase.

-

Sample Loading : Load 5 mL of the aqueous hydrolyzed extract onto the conditioned SPE column at a slow flow rate of approximately 0.2 mL/min. The sapogenins will adsorb to the C18 stationary phase.

-

Elution : Elute the adsorbed sapogenins from the column by passing 3 mL of pure methanol.

-

Concentration : Collect the methanolic eluate and concentrate it under a stream of nitrogen to dryness. Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol) for analysis.

4.2.4 Quantification by UHPLC-ELSD Ultra-High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (UHPLC-ELSD) is an effective technique for quantifying non-chromophoric compounds like this compound.

-

Instrumentation : A UHPLC system equipped with an ELSD.

-

Chromatographic Conditions :

-

Column : A suitable C18 reversed-phase column.

-

Mobile Phase : A gradient of acetonitrile and water is typically used.

-

Detection : ELSD measures the light scattered by the analyte particles after nebulization and solvent evaporation.

-

-

Validation Parameters :

-

Calibration : A calibration curve for this compound was prepared in the concentration range of 0.004–0.26 mg/mL.[7]

-

Retention Time : Under specific reported conditions, the retention time (tR) for this compound was 21.82 minutes.[7]

-

Limits of Detection (LOD) and Quantification (LOQ) : LODs were reported in the range of 0.01 to 0.05 μg/mL, and LOQs from 0.03 to 1.5 μg/mL for various sapogenins.[7]

-

Biological Activity and Mechanism of Action

This compound is recognized for its inhibitory activity against glycogen phosphorylase (GP), a crucial enzyme in carbohydrate metabolism.[2]

5.1 Inhibition of Glycogen Phosphorylase

Glycogen phosphorylase (EC 2.4.1.1) catalyzes the rate-limiting step in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate.[8] This provides a rapid source of glucose for energy. The enzyme is a target for the development of agents to treat conditions like type 2 diabetes.[8][9]

This compound exhibits moderate inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa) with a reported IC₅₀ value of 68 μM.[2] By inhibiting this enzyme, this compound can reduce the breakdown of glycogen, thereby lowering the release of glucose. This mechanism forms the basis of its potential therapeutic interest.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bayogenin Biosynthesis Pathway in Medicago truncatula

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the bayogenin biosynthesis pathway in the model legume Medicago truncatula. This compound, a triterpenoid saponin, and its glycosides are of significant interest due to their wide range of biological activities, including potential pharmaceutical applications. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex metabolic pathway.

Introduction to this compound and its Significance

Medicago truncatula produces a diverse array of triterpenoid saponins, which are classified into hemolytic and non-hemolytic types based on their aglycone structure. This compound belongs to the hemolytic class and is a key intermediate in the biosynthesis of various bioactive saponins. These compounds play a crucial role in the plant's defense against pathogens and herbivores. For drug development professionals, understanding the biosynthesis of this compound is the first step toward harnessing metabolic engineering to produce these valuable compounds in scalable systems.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the cyclization of 2,3-oxidosqualene, a common precursor for sterol and triterpenoid metabolism. The pathway proceeds through a series of oxidation steps catalyzed by cytochrome P450 monooxygenases (CYPs).

The key enzymes involved in the conversion of β-amyrin to this compound are:

-

CYP716A12 : This multifunctional enzyme catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, producing oleanolic acid .[2][3]

-

CYP72A68 : This enzyme is responsible for the hydroxylation of oleanolic acid at the C-23 position, yielding hederagenin .[4][5]

-

CYP72A67 : This 2β-hydroxylase catalyzes the hydroxylation of hederagenin at the C-2 position to produce This compound .[6][7][8]

The final saponins are formed through the glycosylation of the sapogenin backbone at various positions, a process mediated by UDP-glycosyltransferases (UGTs).

This compound Biosynthesis Pathway Diagram

Quantitative Data on Saponin Accumulation

The accumulation of this compound and other saponins varies significantly between different tissues of Medicago truncatula. Quantitative analyses have revealed distinct spatial distribution patterns, suggesting specialized roles for these compounds in plant defense.

| Sapogenin Glycoside | Predominant Tissue Accumulation | Reference |

| This compound glycosides | Roots | [2][9] |

| Hederagenin glycosides | Roots | [2][9] |

| Medicagenic acid glycosides | Leaves and Roots | [9] |

| Zanhic acid glycosides | Aerial tissues (Leaves) | [9] |

| Soyasaponin B glycosides | Roots | [9] |

| Soyasaponin E glycosides | Not specified | [9] |

Table 1: Tissue-Specific Accumulation of Major Sapogenin Glycosides in Medicago truncatula

Quantitative data from various studies indicate that roots are the primary site for the accumulation of this compound and hederagenin glycosides. For instance, one study reported that the total saponin content in roots can be 5 to 200 times greater than in other plant organs.[10]

| Tissue | Total Saponin Content (µg/mg dry weight) | Reference |

| Roots | ~5.92 | [10] |

| Leaves | ~1.06 | [10] |

| Seeds | ~0.99 | [10] |

| Stems | ~0.42 | [10] |

| Seedpods | ~0.03 | [10] |

Table 2: Relative Total Saponin Content in Different Tissues of Medicago truncatula

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the jasmonate signaling pathway. This pathway is a key component of the plant's response to biotic and abiotic stress.

Jasmonate Signaling Pathway

The plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), are central to the induction of saponin biosynthesis. The signaling cascade is initiated by the perception of JA-Ile by the CORONATINE INSENSITIVE 1 (COI1) receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, allowing them to activate the expression of downstream target genes, including those in the this compound biosynthesis pathway.

Jasmonate Signaling Pathway Diagram

Key Transcription Factors

Several basic helix-loop-helix (bHLH) transcription factors, known as TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATORS (TSARs) , have been identified as key regulators of the saponin biosynthetic pathway in M. truncatula.[11][12][13]

-

TSAR1 and TSAR2 : These transcription factors are induced by jasmonates and directly activate the promoters of saponin biosynthetic genes.[11][13] They have been shown to bind to the N-box motif in the promoter of the 3-hydroxy-3-methylglutaryl-CoA reductase 1 (HMGR1) gene, a rate-limiting enzyme in the upstream mevalonate pathway.[11][12] While both are involved in saponin regulation, TSAR2 overexpression specifically enhances the production of hemolytic saponins like this compound, whereas TSAR1 primarily stimulates the non-hemolytic soyasaponin branch.[13]

-

TSAR3 : This transcription factor is seed-specific and controls the biosynthesis of hemolytic saponins in developing seeds.[3][14]

Experimental Protocols

Elucidating the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are overviews of key experimental protocols.

Gene Identification and Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of genes involved in the this compound pathway.

-

RNA Isolation : Total RNA is extracted from various M. truncatula tissues (e.g., roots, leaves) using commercially available kits or standard protocols.

-

cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Primer Design : Gene-specific primers are designed for the target genes (e.g., CYP716A12, CYP72A68, CYP72A67) and reference genes (e.g., Actin, EF1α).

-

qPCR Reaction : The reaction is performed using a qPCR instrument with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

Data Analysis : The relative expression levels of the target genes are calculated using the comparative Ct (2-ΔΔCt) method, normalized to the expression of reference genes.[15][16]

qRT-PCR Workflow Diagram

Functional Characterization of Enzymes

Yeast Microsome Assays are commonly used to determine the function of cytochrome P450 enzymes.

-

Yeast Strain : A yeast strain (e.g., Saccharomyces cerevisiae WAT11) expressing a plant NADPH-cytochrome P450 reductase is used.[17]

-

Gene Expression : The cDNA of the candidate CYP gene is cloned into a yeast expression vector and transformed into the yeast strain.

-

Microsome Isolation : Yeast cells are cultured, and microsomes (membrane fractions containing the expressed P450) are isolated by differential centrifugation.

-

Enzyme Assay : The isolated microsomes are incubated with the putative substrate (e.g., oleanolic acid for CYP72A67) and a source of reducing equivalents (NADPH).

-

Product Analysis : The reaction products are extracted and analyzed by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[2][18]

In Vivo Gene Function Analysis

RNA interference (RNAi)-mediated Gene Silencing in Hairy Roots is a powerful technique to study gene function in M. truncatula roots.[19][20][21]

-

Construct Preparation : A gene-specific fragment is cloned into an RNAi vector in both sense and antisense orientations to create a hairpin RNA structure.

-

Transformation : The RNAi construct is introduced into Agrobacterium rhizogenes.

-

Hairy Root Induction : M. truncatula seedlings are inoculated with the transformed A. rhizogenes, which induces the formation of transgenic "hairy" roots.

-

Analysis : The transgenic roots are analyzed for the downregulation of the target gene's expression (via qRT-PCR) and the corresponding changes in the saponin profile (via HPLC-MS).[5][6]

Metabolite Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary analytical technique for the separation, identification, and quantification of saponins.

-

Sample Extraction : Saponins are extracted from ground plant material using a solvent such as 80% methanol.

-

Chromatographic Separation : The extract is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of water and acetonitrile, often with a modifier like formic acid, is used to separate the different saponin glycosides.

-

Mass Spectrometry Detection : The eluting compounds are introduced into a mass spectrometer (e.g., electrospray ionization - ESI) for detection. Identification is based on the mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[22][23]

-

Quantification : Quantification can be performed using authentic standards or by relative comparison of peak areas.

Conclusion and Future Directions

Significant progress has been made in elucidating the this compound biosynthesis pathway in Medicago truncatula. The key enzymes and regulatory factors have been identified, providing a solid foundation for further research. However, several areas warrant further investigation:

-

Enzyme Kinetics : Detailed kinetic parameters (Km, Vmax) for the biosynthetic enzymes are largely unknown. Determining these values will be crucial for accurate metabolic modeling and engineering efforts.

-

Glycosyltransferases : While some UGTs have been identified, the full complement of enzymes responsible for the diverse glycosylation patterns of this compound and other sapogenins remains to be fully characterized.

-

Metabolic Engineering : The knowledge of this pathway can now be applied to metabolic engineering strategies in microbial or plant-based systems for the sustainable production of specific, high-value saponins for pharmaceutical and other applications.

This technical guide serves as a valuable resource for researchers and professionals seeking to understand and manipulate the biosynthesis of this compound and other important triterpenoid saponins in Medicago truncatula.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicago truncatula CYP716A12 Is a Multifunctional Oxidase Involved in the Biosynthesis of Hemolytic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analysis Reveals the Mechanism of MtLOX24 in Response to Methyl Jasmonate Stress in Medicago truncatula [mdpi.com]

- 5. cris.iucc.ac.il [cris.iucc.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Frontiers | Large-Scale Profiling of Saponins in Different Ecotypes of Medicago truncatula [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. The bHLH Transcription Factors TSAR1 and TSAR2 Regulate Triterpene Saponin Biosynthesis in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | CRISPR/Cas9-Mediated Targeted Mutagenesis of CYP93E2 Modulates the Triterpene Saponin Biosynthesis in Medicago truncatula [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes and upon expression in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gene silencing in Medicago truncatula roots using RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Bayogenin as a triterpenoid saponin aglycone.

An In-Depth Technical Guide to Bayogenin: A Triterpenoid Saponin Aglycone

Executive Summary

This compound is a pentacyclic triterpenoid sapogenin, the non-sugar aglycone component of various saponins found predominantly in plants of the Medicago genus, such as alfalfa (Medicago sativa). As a core chemical scaffold, this compound is implicated in a range of biological activities, including antimicrobial, neuroprotective, and enzyme inhibitory effects. Recent computational studies further suggest its potential as an anticancer agent through the modulation of critical signaling pathways related to DNA repair, apoptosis, and cell proliferation, such as the MAPK pathway. This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, known biological activities, and hypothesized mechanisms of action. It is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols for its extraction, isolation, and bioactivity assessment, alongside structured data tables and pathway diagrams to facilitate further investigation and therapeutic development.

Introduction

Triterpenoid saponins are a diverse class of naturally occurring glycosides characterized by a C30 isoprenoid skeleton. Their biological activity is largely determined by the structure of the aglycone, or sapogenin, core. This compound (2β,3β,23-trihydroxyolean-12-en-28-oic acid) is an oleanane-type pentacyclic triterpenoid that serves as the aglycone for a variety of saponins. It is a key component in several plant species, notably alfalfa (Medicago sativa), and has been identified in Phytolacca dodecandra and Mosla chinensis. While the biological activities of crude saponin extracts are well-documented, research into the specific contributions of their constituent aglycones is crucial for understanding structure-activity relationships and developing targeted therapeutics. This guide focuses specifically on the this compound aglycone, summarizing the current state of knowledge and providing practical methodologies for its study.

Physicochemical Properties

This compound is a complex organic molecule with defined stereochemistry. Its core structure is the oleanane skeleton, functionalized with hydroxyl groups and a carboxylic acid moiety, which contribute to its polarity and chemical reactivity.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| CAS Number | 6989-24-8 | [1] |

| Synonyms | 2beta,23-dihydroxyoleanolic acid, 2beta,3beta,23-trihydroxyolean-12-en-28-oic acid | [1] |

Biological Activities and Potential Therapeutic Applications

This compound has been associated with several biological activities, both as a pure compound and as a constituent of saponin mixtures.

Enzyme Inhibition

This compound is a known inhibitor of glycogen phosphorylase a (GPa), a key enzyme in glycogenolysis.[2] This activity suggests a potential therapeutic role in managing conditions characterized by dysregulated glucose metabolism, such as type 2 diabetes.

Antimicrobial and Nematicidal Activity

As a component of alfalfa saponins, this compound contributes to the plant's defense mechanisms. The pure aglycone has demonstrated moderate antibacterial activity against Staphylococcus epidermidis.[3] Saponin mixtures containing this compound are also known to possess nematicidal properties against various plant-parasitic nematodes.[3]

Neuroprotective Effects

While direct evidence for the this compound aglycone is limited, a this compound glycoside isolated from Chenopodium bonus-henricus demonstrated the most significant neuroprotective effect among several tested saponins in an in vitro model of 6-hydroxydopamine-induced oxidative stress.[4] The glycoside was shown to preserve the viability of isolated rat brain synaptosomes and maintain levels of reduced glutathione (GSH), indicating a potent antioxidant mechanism in a neurological context.[4]

Anticancer Potential (Hypothesized)

The anticancer activity of pure this compound has not been extensively evaluated in vitro. However, extracts from Pulsatilla vulgaris containing this compound glycosides show moderate cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), with CC₅₀ values in the range of 31–57 µg/mL.[5] Furthermore, recent in silico studies strongly suggest that this compound has the potential to act as an anticancer agent by interacting with key molecular targets.

Molecular Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, a combination of in silico modeling and indirect evidence from related compounds points toward the modulation of key signaling pathways involved in cell death, proliferation, and inflammation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Many triterpenoids exert their anticancer effects by inducing apoptosis. Recent computational studies predict that this compound has a strong binding affinity for several proteins critical to DNA repair and apoptosis, including BRCA2 , PALB2 , and Poly (ADP-ribose) polymerase (PARP) . Inhibition or modulation of these proteins can disrupt DNA repair in cancer cells, leading to an accumulation of DNA damage and the initiation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by a change in the Bax/Bcl-2 protein ratio, loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and the executioner caspase-3.

Modulation of MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of cell proliferation, survival, and inflammation. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.

-

MAPK Pathway : A computational analysis identified this compound as having the highest binding affinity for MAPK-1 (ERK2) among several phytochemicals from Centella asiatica.[6] MAPK-1 is a terminal kinase in a cascade that transmits extracellular signals to the nucleus to control gene expression related to cell growth and division. Inhibition of this pathway can lead to cell cycle arrest and is a common target for anticancer drugs.

-

NF-κB Pathway : In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. While not tested on pure this compound, extracts containing this compound glycosides have been shown to inhibit NF-κB activation.[5] Many triterpenoids are known to directly inhibit IKKβ, preventing the phosphorylation of IκBα and thereby blocking the pathway.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. A notable gap exists in the literature regarding the in vitro cytotoxicity of pure this compound against human cancer cell lines.

Table 1: Enzyme Inhibition and Antimicrobial Activity of this compound

| Activity | Target | System/Organism | Value | Reference |

| Enzyme Inhibition | Glycogen Phosphorylase a | Rabbit Muscle | IC₅₀ = 68 µM | [2] |

| Antibacterial | Staphylococcus epidermidis | Agar Diffusion | I.D. = 13.20 mm | [3] |

Table 2: this compound Content in Various Medicago Species

| Plant Species | Part | This compound Content (% of total sapogenins) | Reference |

| Medicago heyniana | Leaves | 39.4 ± 0.8% | [8] |

| Medicago murex | Leaves | 36.9 ± 2.1% | [8] |

| Medicago hybrida | Leaves | 19.0 ± 0.8% | [8] |

Experimental Protocols

The following section provides detailed methodologies for the isolation and functional evaluation of this compound.

Protocol for Extraction, Hydrolysis, and Isolation of this compound

This protocol describes the liberation of this compound from its glycosides in Medicago sativa and its subsequent purification.

Methodology:

-

Extraction:

-

Supercritical Fluid Extraction (SFE) (Preferred): Load 200 g of dried, ground Medicago sativa plant material into the extraction vessel of an SFE system. Perform extraction using supercritical CO₂ with 10-15% ethanol as a co-solvent at approximately 60-70°C and 200-250 bar.[9] Collect the extract from the separator.

-

Conventional Maceration: Macerate 500 g of ground plant material in 4 L of methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude extract.

-

-

Acid Hydrolysis:

-

To the crude saponin extract, add a solution of concentrated hydrochloric acid (e.g., 2M HCl in 50% methanol).

-

Reflux the mixture at 85-100°C for at least 2 hours to ensure complete cleavage of glycosidic bonds.[2]

-

Neutralize the reaction mixture with a base (e.g., NaOH) and remove the methanol via rotary evaporation. Extract the resulting aqueous solution with an organic solvent like diethyl ether or ethyl acetate to partition the aglycones.

-

-

Purification (Solid-Phase Extraction):

-

Concentrate the organic extract containing the crude aglycones and redissolve in a minimal amount of methanol.

-

Condition an octadecyl (C18) SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove remaining impurities.

-

Elute the sapogenin fraction with a less polar solvent, such as pure methanol or acetonitrile.[2]

-

-

HPLC Separation and Quantification:

-

Analyze the purified sapogenin mixture using a High-Performance Liquid Chromatography (HPLC) system equipped with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV-absorbing compounds.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid).

-

Detection: ELSD (Nebulizer temperature ~40°C, Evaporator temperature ~60°C, Gas flow ~1.5 L/min).

-

Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of purified this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol for Glycogen Phosphorylase Inhibition Assay

This colorimetric assay measures the activity of glycogen phosphorylase (GP) by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate in the direction of glycogen synthesis.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂.

-

Enzyme Solution: Rabbit muscle glycogen phosphorylase a (GPa) at 0.38 U/mL in Assay Buffer.

-

Substrate Solution: 0.25 mg/mL glycogen and 0.25 mM glucose-1-phosphate in Assay Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure (96-well plate):

-

Add 50 µL of the GPa enzyme solution to each well.

-

Add 10 µL of the this compound dilutions (or DMSO for control) to the wells.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

-

Incubate for 30 minutes at 37°C.

-

-

Phosphate Detection:

-

Stop the reaction and detect the generated inorganic phosphate using a colorimetric reagent such as BIOMOL® Green, which forms a complex that absorbs at 620 nm.

-

Add the detection reagent according to the manufacturer's instructions and read the absorbance.

-

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a triterpenoid aglycone with established enzyme inhibitory and antimicrobial properties. While its role as a component of medicinally active saponin mixtures is recognized, the full therapeutic potential of the pure compound remains underexplored. The primary challenge is the lack of extensive in vitro and in vivo experimental data.

Recent in silico studies provide compelling hypotheses for its mechanism of action as a potential anticancer agent, suggesting it targets the MAPK signaling pathway and key proteins in DNA repair and apoptosis. These computational findings urgently require experimental validation. Future research should prioritize:

-

In Vitro Cytotoxicity Screening: Determining the IC₅₀ values of pure this compound against a diverse panel of human cancer cell lines.

-

Mechanism Validation: Experimentally confirming the hypothesized effects of this compound on the MAPK and NF-κB pathways through western blotting for phosphorylated proteins (p-ERK, p-IκBα) and reporter gene assays.

-

Apoptosis Confirmation: Validating the induction of apoptosis via flow cytometry (Annexin V/PI staining), caspase activity assays, and analysis of Bax/Bcl-2 expression.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory disease.

Bridging the gap between computational predictions and experimental evidence will be key to unlocking the therapeutic potential of this compound for drug development.

References

- 1. Isolation and determination of saponin hydrolysis products from Medicago sativa using supercritical fluid extraction, solid-phase extraction and liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening of antitopoisomerase, antioxidant, and antimicrobial activities of selected triterpenes and saponins [scielo.org.mx]

- 4. Saponins from the roots of Chenopodium bonus-henricus L. with neuroprotective and anti-α-glucosidase activities [pharmacia.pensoft.net]

- 5. mdpi.com [mdpi.com]

- 6. Computational analysis of phytocompounds in Centella asiatica for its antifibrotic and drug-likeness properties - Herb to drug study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of Bayogenin.

An In-depth Technical Guide to the Physical and Chemical Properties of Bayogenin

Introduction

This compound is a pentacyclic triterpenoid sapogenin, a core chemical structure found in various plants.[1] It is a significant component of saponins from species such as Medicago sativa (alfalfa) and has been identified in other plants like Phytolacca dodecandra and Mosla chinensis.[1][2][3][4] As an aglycone, it forms the non-sugar part of saponin molecules. Research into this compound and its glycosides has highlighted its biological activities, including its role as an inhibitor of glycogen phosphorylase and the anti-inflammatory properties of its derivatives.[2][3][5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a look into its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₅ | [1][2][8][9] |

| Molecular Weight | 488.7 g/mol | [1][2][8][9] |

| CAS Number | 6989-24-8 | [1][2][3][8] |

| Appearance | White to Off-White Solid | [3][8] |

| Melting Point | >300 °C (decomposes) | [8] |

| Boiling Point | 606.0 ± 55.0 °C (Predicted) | [8] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 4.62 ± 0.70 (Predicted) | [8] |

| Solubility | DMSO (Slightly), Pyridine (Slightly, Sonicated) | [8] |

| Storage Conditions | -20°C Freezer, under inert atmosphere.[8] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | [3][8] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| Synonyms | 2beta,23-dihydroxyoleanolic acid; 2beta,3beta,23-trihydroxyolean-12-en-28-oic acid | [1] |

Experimental Protocols

The isolation and analysis of this compound from natural sources involve multi-step procedures. The following protocols are based on established methodologies for sapogenins.

Extraction and Hydrolysis from Plant Material

This protocol describes a general procedure for extracting saponins from plant material and hydrolyzing them to yield the aglycone, this compound.

Materials:

-

Dried and ground plant material (e.g., Medicago sativa)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Distilled Water

-

Reflux apparatus

-

Filtration system

Procedure:

-

Extraction: The plant material is refluxed with a suitable solvent, such as methanol, to extract the crude glycosidic mixture.[10]

-

Hydrolysis: To cleave the sugar moieties and isolate the sapogenin (this compound), acid hydrolysis is performed. The crude extract is treated with concentrated hydrochloric acid.[4] This method has been shown to be effective for the identification of all four major sapogenins in Medicago sativa.[4]

-

Isolation: After hydrolysis, the mixture is neutralized and the resulting precipitate, containing the crude sapogenins, is collected by filtration.

Purification by Solid-Phase Extraction (SPE)

Crude sapogenin extracts require purification to isolate this compound. Solid-phase extraction is a common and effective technique.

Materials:

-

Crude sapogenin extract

-

C18 SPE cartridges

-

Methanol

-

Distilled Water

Procedure:

-

Column Conditioning: The C18 SPE column is first conditioned by passing methanol through it, followed by distilled water.[11]

-

Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a polar solvent (e.g., water) to remove highly polar impurities.

-

Elution: this compound is eluted from the column using a less polar solvent, such as methanol. The use of C18 for purification has resulted in high recovery rates (71% to 99%).[4][11]

Analytical Methods for Identification and Quantification

A variety of analytical techniques are employed for the structural elucidation and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of this compound.[4][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing information on molecular weight and fragmentation patterns for structural confirmation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H-NMR, ¹³C-NMR, and 2D-NMR) is an indispensable tool for the definitive structural elucidation of isolated compounds like this compound.[12][13][14] It provides detailed information about the carbon-hydrogen framework of the molecule.

References

- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. xcessbio.com [xcessbio.com]

- 8. 6989-24-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. CAS 6989-24-8 | this compound [phytopurify.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Unraveling the Core Mechanism of Bayogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bayogenin, a triterpenoid saponin, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's primary mechanism of action, focusing on its established role as a glycogen phosphorylase inhibitor and exploring its potential influence on key cellular signaling pathways implicated in inflammation and apoptosis. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the discussed molecular interactions to facilitate further research and drug development efforts.

Primary Mechanism of Action: Glycogen Phosphorylase Inhibition

The most well-documented mechanism of action for this compound is its inhibitory effect on glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. By inhibiting GP, this compound can modulate glucose homeostasis, making it a subject of interest in metabolic disease research.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against rabbit muscle glycogen phosphorylase a (RMGPa) has been quantified, providing a benchmark for its potency.

| Compound | Target | IC50 | Reference |

| This compound | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 68 μM | [1] |

Experimental Protocol: Glycogen Phosphorylase Activity Assay

The following protocol outlines a general method for assessing the inhibitory effect of compounds like this compound on glycogen phosphorylase activity. This is a representative protocol synthesized from established methodologies.

Objective: To determine the IC50 value of this compound for glycogen phosphorylase.

Materials:

-

Rabbit muscle glycogen phosphorylase a (RMGPa)

-

This compound

-

Glycogen

-

Glucose-1-phosphate (G1P)

-

HEPES buffer (pH 7.2)

-

Inorganic phosphate quantification reagent (e.g., Molybdate-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of RMGPa in HEPES buffer. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in HEPES buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 96-well microplate, add the RMGPa solution to each well.

-

Inhibitor Incubation: Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiation of Reaction: To start the enzymatic reaction, add a substrate solution containing glycogen and glucose-1-phosphate to all wells.

-

Reaction Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).

-

Termination and Measurement: Stop the reaction by adding a reagent that also allows for the quantification of inorganic phosphate released from G1P. The amount of inorganic phosphate is proportional to the enzyme activity.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathway Diagram: Glycogenolysis Inhibition

Potential Anti-Inflammatory Mechanism

While direct evidence for this compound's anti-inflammatory mechanism is still emerging, studies on structurally similar triterpenoid saponins and related compounds suggest a potential role in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Signaling Pathway Diagram: NF-κB Inhibition

The following diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB signaling pathway, a central regulator of inflammation. This is a hypothesized pathway based on the known actions of similar compounds.

Hypothetical Signaling Pathway Diagram: MAPK Inhibition

This diagram illustrates a potential mechanism for this compound's interference with the MAPK signaling pathway, which is also crucial in inflammatory responses. This is a generalized and hypothetical representation.

Potential Role in Apoptosis Induction

The ability of saponins to induce apoptosis in cancer cells is an area of active investigation. While direct studies on this compound are limited, the mechanisms elucidated for other saponins, such as Yamogenin, provide a potential framework for how this compound might exert pro-apoptotic effects. This typically involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes a common method to quantify apoptosis in cell culture following treatment with a compound like this compound.

Objective: To determine if this compound induces apoptosis in a specific cell line.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture the selected cancer cells to a suitable confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for a specified time (e.g., 15 minutes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.

Signaling Pathway Diagram: Potential Apoptotic Pathways

The following diagram illustrates the two major apoptosis pathways that this compound could potentially modulate, based on evidence from related saponins.

Conclusion and Future Directions

The primary and most clearly defined mechanism of action for this compound is the inhibition of glycogen phosphorylase. While its potential roles in modulating inflammatory and apoptotic pathways are promising and supported by studies on similar compounds, direct and detailed investigations into this compound's effects on these pathways are necessary to fully elucidate its therapeutic potential. Future research should focus on:

-

Conducting detailed kinetic studies of this compound's inhibition of different glycogen phosphorylase isoforms.

-

Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways in relevant cell models.

-

Elucidating the specific molecular targets of this compound in apoptosis induction and determining its efficacy in various cancer cell lines.

-

Performing in vivo studies to validate the observed in vitro mechanisms and to assess the pharmacological profile of this compound.

This technical guide serves as a foundation for such future investigations, providing the current state of knowledge and a framework for continued exploration of this compound's mechanism of action.

References

Initial Investigations into Bayogenin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the therapeutic potential of Bayogenin, a pentacyclic triterpenoid saponin.[1] this compound is a natural compound found in various plants, including Medicago sativa.[2] This document summarizes the current, though limited, understanding of its bioactivity, outlines key experimental methodologies for its study, and visualizes the putative signaling pathways involved in its mechanism of action.

Pharmacological Profile and Known Bioactivity

This compound (C₃₀H₄₈O₅) is a sapogenin, the aglycone core of saponin glycosides.[1] While research specifically targeting this compound is still in its early stages, preliminary studies and data from structurally related saponins suggest potential therapeutic applications in several areas. The most concretely defined activity to date is its role as an enzyme inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.70 g/mol | [2] |

| CAS Number | 6989-24-8 | [1] |

| Appearance | White to off-white solid | MedChemExpress |

Table 2: Quantitative In Vitro Bioactivity of this compound

| Target/Assay | Organism/Cell Line | Quantitative Metric (IC₅₀) | Reference |

|---|

| Glycogen Phosphorylase a | Rabbit Muscle | 68 µM |[2] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Putative Therapeutic Mechanisms of Action

While direct evidence for this compound is limited, the mechanisms of related steroidal saponins, such as diosgenin and yamogenin, have been studied more extensively. These studies suggest that this compound may exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.[3][4][5]

Saponins are known to trigger apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The proposed mechanism involves:

-

Mitochondrial Pathway (Intrinsic): Saponins can alter the mitochondrial membrane potential and modulate the expression of the Bcl-2 family of proteins. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytosol.[4][6]

-

Caspase Activation: Released cytochrome c triggers the formation of the apoptosome, which activates caspase-9 (an initiator caspase). Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and apoptotic cell death.[4][7]

-

Death Receptor Pathway (Extrinsic): Some saponins can upregulate the expression of death receptors (e.g., TNF Receptor Superfamily), which, upon ligand binding, activate the initiator caspase-8, also leading to the activation of caspase-3.[5]

The anti-inflammatory properties of related flavonoids and saponins are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways regulate the expression of pro-inflammatory mediators like TNF-α and various interleukins.[10][11] While not yet demonstrated for this compound, it is plausible that it could interfere with these cascades, reducing the inflammatory response.

Key Experimental Protocols

This section details standardized protocols for the initial investigation of this compound's therapeutic properties.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[12]

-

Cell Plating: Seed cancer cells (e.g., HeLa, SKOV-3) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[15][16]

-

Cell Culture and Lysis: Culture cells with and without this compound. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to apoptotic markers (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-PARP).[15][16][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine changes in protein expression.[17]

Xenograft models are crucial for evaluating the antitumor activity of a compound in a living organism.[19]

-

Animal and Cell Preparation: Use immunocompromised mice (e.g., NSG or nude mice, 4-6 weeks old).[20][21] Culture the desired human cancer cells and harvest them when they are 70-80% confluent. Resuspend the cells in sterile PBS or medium, often mixed 1:1 with Matrigel.[20]

-

Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 3.0 x 10⁶) into the flank of each mouse.[20][21]

-

Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 70-200 mm³).[21] Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. The volume is often calculated using the formula: Volume = (width)² x length / 2.[20]

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (or vehicle control) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Endpoint Analysis: Continue treatment and monitoring until tumors in the control group reach a predetermined size limit. Efficacy is assessed by comparing the tumor volume and growth rate between the treated and control groups.

Conclusion and Future Directions

Initial data on this compound identifies it as a moderate inhibitor of glycogen phosphorylase. While direct evidence of its anticancer, anti-inflammatory, or neuroprotective effects is currently sparse in the public domain, its structural similarity to other bioactive saponins like diosgenin and yamogenin provides a strong rationale for further investigation.[3][4][5]

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines to identify potential targets.

-

Mechanistic Studies: Using the protocols outlined above to confirm its ability to induce apoptosis and elucidate the specific signaling pathways it modulates.

-

In Vivo Efficacy: Progressing to animal models for promising in vitro findings to assess therapeutic efficacy, pharmacokinetics, and safety.

-

Anti-inflammatory and Neuroprotective Assays: Expanding investigations into its potential for treating inflammatory conditions and neurodegenerative diseases.

This guide provides a foundational framework for researchers to build upon, aiming to unlock the full therapeutic potential of this compound.

References

- 1. This compound | C30H48O5 | CID 12305221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by a novel intestinal metabolite of ginseng saponin via cytochrome c-mediated activation of caspase-3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiinflammatory and analgesic effects of baicalin in carrageenan-evoked thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]

Bayogenin as a Glycogen Phosphorylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for the management of type 2 diabetes. Bayogenin, a triterpenoid saponin, has been identified as an inhibitor of glycogen phosphorylase. This technical guide provides a comprehensive overview of this compound's role as a glycogen phosphorylase inhibitor, including its inhibitory activity, a detailed, generalized experimental protocol for assessing its efficacy, and its putative impact on relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and metabolic disease.

Introduction to Glycogen Phosphorylase and Its Inhibition

Glycogen phosphorylase (EC 2.4.1.1) is a key enzyme in glucose homeostasis, responsible for the breakdown of glycogen into glucose-1-phosphate.[1] In mammals, three isoforms of GP exist: liver, muscle, and brain. The liver isoform plays a crucial role in maintaining blood glucose levels, making it a primary target for the development of antihyperglycemic agents.[2] The enzyme is subject to complex regulation through both allosteric effectors and reversible phosphorylation, transitioning between a generally inactive T-state and a highly active R-state.[3]

The inhibition of glycogen phosphorylase is a well-established therapeutic strategy for lowering blood glucose levels in type 2 diabetes.[2] By preventing the release of glucose from hepatic glycogen stores, GP inhibitors can help to control hyperglycemia. Natural products have emerged as a rich source of GP inhibitors, with various classes of compounds, including flavonoids and triterpenes, demonstrating significant inhibitory activity.[4]

This compound: A Triterpenoid Inhibitor of Glycogen Phosphorylase

This compound is a pentacyclic triterpenoid that has been investigated for its biological activities, including its role as an inhibitor of glycogen phosphorylase.

Quantitative Data on Inhibitory Activity

Studies have demonstrated that this compound exhibits moderate inhibitory activity against glycogen phosphorylase. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

| Compound | Target Enzyme | IC50 (μmol·L⁻¹) | Reference |

| This compound | Rabbit Muscle Glycogen Phosphorylase a (RMGPa) | 53-103 | [5] |

Experimental Protocols for Assessing Glycogen Phosphorylase Inhibition

While the precise experimental details for the evaluation of this compound are not exhaustively available in the public domain, a generalized and robust protocol for assessing the inhibitory activity of compounds against glycogen phosphorylase a (GPa) is presented below. This protocol is based on established methodologies for other GP inhibitors.

Principle

The activity of glycogen phosphorylase is determined by measuring the rate of inorganic phosphate (Pi) release from glucose-1-phosphate in the direction of glycogen synthesis. The amount of Pi produced is quantified colorimetrically.

Materials and Reagents

-

Rabbit Muscle Glycogen Phosphorylase a (RMGPa)

-

Glycogen (from oyster or rabbit liver)

-

Glucose-1-phosphate (G1P)

-

HEPES buffer (pH 7.2)

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Malachite Green/Ammonium Molybdate colorimetric reagent

-

Inorganic phosphate (Pi) standard solution

-

96-well microplates

-

Incubator/water bath (37°C)

-

Microplate reader

Assay Procedure

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of RMGPa in HEPES buffer.

-

Prepare a stock solution of glycogen in HEPES buffer.

-

Prepare a stock solution of G1P in HEPES buffer.

-

Prepare a stock solution of the test compound (this compound) in DMSO. Further dilutions should be made in HEPES buffer to achieve the desired final concentrations.

-

-

Assay Reaction:

-

In a 96-well microplate, add the following in order:

-

HEPES buffer

-

Test compound solution (or DMSO for control)

-

RMGPa solution

-

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the G1P solution.

-

The final reaction mixture should contain the enzyme, glycogen, G1P, and the test compound at their final desired concentrations.

-

-

Termination and Detection:

-

After a specific incubation time (e.g., 30 minutes) at 37°C, terminate the reaction by adding the Malachite Green/Ammonium Molybdate colorimetric reagent. This reagent will react with the inorganic phosphate produced.

-

Allow the color to develop for a specified period (e.g., 15-20 minutes) at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Construct a standard curve using the Pi standard solution to determine the concentration of phosphate produced in each reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and this compound's Putative Role

The inhibition of glycogen phosphorylase by this compound is expected to impact cellular signaling pathways that regulate glucose homeostasis, primarily the insulin and glucagon signaling cascades.

Glucagon Signaling Pathway and this compound's Intervention

Glucagon, released in response to low blood glucose, stimulates glycogenolysis in the liver. It binds to its G-protein coupled receptor (GPCR), activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[6] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase.[7] Phosphorylase kinase then phosphorylates and activates glycogen phosphorylase b to its active a form, initiating glycogen breakdown.[7]

By directly inhibiting glycogen phosphorylase a, this compound would act downstream in this cascade, effectively blocking the final step of glucagon-induced glycogenolysis.

Insulin Signaling Pathway and the Consequence of GP Inhibition

Insulin, released in response to high blood glucose, promotes glycogen synthesis and inhibits glycogenolysis. Insulin signaling leads to the activation of protein phosphatase 1 (PP1), which dephosphorylates and inactivates glycogen phosphorylase a, converting it back to the less active b form. Concurrently, PP1 dephosphorylates and activates glycogen synthase, promoting glycogen synthesis.

While this compound does not directly interact with the insulin signaling pathway, its inhibition of glycogen phosphorylase a complements the effects of insulin by reducing the overall rate of glycogen breakdown. This dual action of insulin-mediated inactivation and direct inhibition by this compound would lead to a more profound decrease in hepatic glucose output.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the investigation of a potential glycogen phosphorylase inhibitor like this compound, from initial screening to more detailed mechanistic studies.

Conclusion and Future Directions

This compound has been identified as a moderate inhibitor of glycogen phosphorylase, suggesting its potential as a lead compound for the development of novel antihyperglycemic agents. Further research is warranted to fully elucidate its mechanism of action. Key future directions include:

-

Detailed Kinetic Studies: Determination of the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric) will provide deeper insights into its interaction with the enzyme.

-

Binding Site Identification: X-ray crystallography or computational docking studies could reveal the specific binding site of this compound on glycogen phosphorylase, facilitating structure-activity relationship (SAR) studies and the design of more potent analogs.

-

Cellular and In Vivo Efficacy: Evaluation of this compound's ability to inhibit glycogenolysis in primary hepatocytes and its impact on blood glucose levels in animal models of diabetes are crucial next steps to validate its therapeutic potential.

-

Selectivity Profiling: Assessing the selectivity of this compound for the liver isoform of glycogen phosphorylase over the muscle and brain isoforms is essential to minimize potential off-target effects.

This technical guide provides a foundational understanding of this compound as a glycogen phosphorylase inhibitor and offers a roadmap for its further investigation and development.

References

- 1. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen phosphorylase: control by phosphorylation and allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]